Product packaging for 3,5-Dichloro-4-fluorocinnamic acid(Cat. No.:)

3,5-Dichloro-4-fluorocinnamic acid

Cat. No.: B13727087
M. Wt: 235.04 g/mol
InChI Key: OBCGVJIOENGLLS-OWOJBTEDSA-N
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Description

Contextual Significance of Cinnamic Acid Derivatives in Organic and Medicinal Chemistry Precursor Development

Cinnamic acid derivatives are pivotal building blocks in the synthesis of numerous commercially important substances. They are utilized in the production of flavors, fragrances, and synthetic indigo. google.com Furthermore, these compounds are precursors to certain pharmaceuticals, including the sweetener aspartame. google.com The inherent reactivity of the unsaturated carboxylic acid structure allows for a variety of chemical modifications, making them ideal starting materials for creating complex molecules. longdom.orglongdom.org

In the realm of medicinal chemistry, cinnamic acid derivatives have shown a broad spectrum of biological activities, including antioxidant, antiviral, antidiabetic, and hepatoprotective properties. researchgate.net Their role as intermediates in the shikimate and phenylpropanoid pathways is crucial for the biosynthesis of many alkaloids, aromatic amino acids, and indole (B1671886) derivatives in plants. nih.gov The structural framework of cinnamic acid is a key component in the development of therapeutic agents for a range of diseases. nih.gov

Overview of Halogen Substitution Effects on Aromatic Systems and Unsaturated Carboxylic Acids

The introduction of halogen atoms onto an aromatic ring or an unsaturated carboxylic acid can have profound effects on the molecule's electronic and steric properties. Halogens are electronegative and exert a strong inductive electron-withdrawing effect, which can significantly influence the acidity of the carboxylic acid group. nih.gov This electron-withdrawing nature stabilizes the carboxylate anion, thereby increasing the acidity of the parent acid.

Specific Research Focus on 3,5-Dichloro-4-fluorocinnamic Acid: Current Academic Landscape and Identified Research Gaps

A thorough review of the current academic landscape reveals a significant research gap concerning the specific compound This compound . While extensive research exists for various other halogenated cinnamic acids, such as 4-fluorocinnamic acid nih.govsigmaaldrich.comnih.govchemimpex.comambeed.com and 3-chloro-4-fluorocinnamic acid, echemi.comhalochem.com there is a notable absence of published studies, including synthesis protocols, spectroscopic data, or biological activity assessments, for this compound.

This lack of information presents a clear opportunity for future research. The unique substitution pattern of two chlorine atoms and one fluorine atom on the phenyl ring is expected to impart distinct electronic and steric properties to the molecule. The investigation into the synthesis and characterization of this compound could unveil novel applications in materials science, agrochemicals, or as a precursor for new pharmaceutical agents. The potential synthesis of this compound could theoretically be achieved through established methods for creating cinnamic acids, such as the Perkin reaction longdom.orglongdom.orgwikipedia.orgbyjus.com or the Knoevenagel condensation, nih.govsigmaaldrich.com starting from the corresponding 3,5-dichloro-4-fluorobenzaldehyde (B180449). nih.gov However, no such synthesis has been reported in the available literature.

Compound Data Tables

Table 1: Properties of Related Halogenated Cinnamic Acids

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
4-Fluorocinnamic acidC₉H₇FO₂166.15209-210 sigmaaldrich.com
3-Chloro-4-fluorocinnamic acidC₉H₆ClFO₂200.59173-175 echemi.com

Table 2: Related Precursors and Analogous Compounds

Compound NameMolecular FormulaCAS NumberReference
3,5-Dichloro-4-fluorobenzaldehydeC₇H₃Cl₂FO14118322 (CID) nih.gov
3,5-Dichloro-4-fluorobenzoic acidC₇H₃Cl₂FO₂98191-30-1 sigmaaldrich.com
3,5-dichloro-4-fluorophenylacetic acidC₈H₅Cl₂FO₂Not Available uni.lu
1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanoneNot AvailableNot Available google.com
3,4-dichloro-2-amino-5-fluorobiphenylC₁₂H₈Cl₂FN877197-04-9 google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5Cl2FO2 B13727087 3,5-Dichloro-4-fluorocinnamic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5Cl2FO2

Molecular Weight

235.04 g/mol

IUPAC Name

(E)-3-(3,5-dichloro-4-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Cl2FO2/c10-6-3-5(1-2-8(13)14)4-7(11)9(6)12/h1-4H,(H,13,14)/b2-1+

InChI Key

OBCGVJIOENGLLS-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Cl)F)Cl)/C=C/C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Cl)C=CC(=O)O

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 3,5 Dichloro 4 Fluorocinnamic Acid

Established and Novel Approaches to Cinnamic Acid Skeleton Formation

The creation of the cinnamic acid skeleton, characterized by a phenyl group attached to an acrylic acid moiety, is a cornerstone of organic synthesis. Several classical and modern methodologies are employed for this transformation, each with distinct advantages regarding substrate scope, stereoselectivity, and reaction conditions.

Wittig-type Reactions and Related Olefination Methodologies

The Wittig reaction and its variants are powerful tools for forming carbon-carbon double bonds, making them highly suitable for synthesizing cinnamic acids from aromatic aldehydes. libretexts.orgmasterorganicchemistry.com The classical Wittig reaction involves the reaction of a phosphorus ylide, typically generated from a phosphonium (B103445) salt and a base, with an aldehyde or ketone. masterorganicchemistry.com For cinnamic acid synthesis, a stabilized ylide, such as (alkoxycarbonylmethylidene)triphenylphosphorane, is reacted with a substituted benzaldehyde.

A significant advantage of the Wittig reaction is that the double bond's position is fixed, avoiding the isomeric mixtures that can arise from other methods like alcohol dehydration. libretexts.org The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine (B1218219) oxide byproduct. libretexts.org

Modifications such as the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate (B1237965) carbanions, offer advantages like the easy removal of the phosphate (B84403) byproduct and often provide excellent (E)-selectivity for the resulting alkene. One-pot procedures combining Wittig olefination with in-situ hydrolysis have been developed, allowing for the direct synthesis of cinnamic acids from benzaldehydes without isolating the intermediate ester. researchgate.net Microwave-assisted Wittig reactions have also been shown to accelerate the synthesis of cinnamic acid derivatives. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (Heck, Suzuki-Miyaura) in Cinnamate (B1238496) Synthesis

Palladium-catalyzed cross-coupling reactions represent a modern and versatile approach to forming the C-C bond essential to the cinnamic acid framework. matthey.com The Heck reaction, in particular, is a widely used method for the arylation of alkenes. organic-chemistry.org In the context of cinnamate synthesis, this involves coupling an aryl halide (like a dihalofluorobenzene derivative) with an acrylate (B77674) ester (e.g., ethyl acrylate or sodium acrylate) in the presence of a palladium catalyst and a base. asianpubs.orgresearchgate.net

A key advantage of the Heck reaction is its typically high trans selectivity, leading predominantly to the desired (E)-isomer of the cinnamic acid derivative. organic-chemistry.org The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. Various catalyst systems, including those based on palladacycles and N-heterocyclic carbenes (NHCs), have been developed to improve efficiency and broaden the substrate scope. organic-chemistry.orgasianpubs.org The use of aqueous-biphasic systems can facilitate catalyst recycling and product separation. asianpubs.orgresearchgate.net

While less common for direct cinnamic acid synthesis, the Suzuki-Miyaura coupling can also be adapted for this purpose, typically by coupling an arylboronic acid with a haloacrylate derivative.

Knoevenagel-Doebner Condensations and Variants

The Knoevenagel condensation is a classic and reliable method for synthesizing α,β-unsaturated acids. wikipedia.org The Doebner modification of this reaction is particularly well-suited for producing cinnamic acids. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, most commonly malonic acid. bepls.comumich.edu

The reaction is typically catalyzed by a weak base, such as pyridine (B92270), often with a catalytic amount of piperidine (B6355638). researchgate.netyoutube.com The process involves the initial formation of an α,β-unsaturated malonic acid intermediate, which then undergoes spontaneous decarboxylation under the reaction conditions to yield the final cinnamic acid product. wikipedia.org This method is known for its impressive conversion rates and high stereoselectivity, almost exclusively yielding the thermodynamically more stable (E)-isomer. researchgate.netresearchgate.net The use of green chemistry principles, such as performing the reaction in water or under solvent-free conditions, has been explored to create more environmentally friendly protocols. bepls.comumich.edu

Regioselective and Stereoselective Synthesis of 3,5-Dichloro-4-fluorocinnamic Acid

Beyond forming the alkene backbone, the synthesis of this compound presents two major challenges: ensuring the correct placement of the three halogen atoms on the aromatic ring and controlling the geometry of the double bond.

Strategies for ortho-, meta-, and para-Halogenation Control

Achieving the specific 3,5-dichloro-4-fluoro substitution pattern requires a carefully planned synthetic route, as direct halogenation of a simpler precursor would likely lead to a mixture of isomers. The most logical and controlled approach is to start with a precursor that already contains the desired substitution pattern. The key starting material for this synthesis is 3,5-dichloro-4-fluorobenzaldehyde (B180449) .

The synthesis of this aldehyde itself requires regioselective control. While specific routes to 3,5-dichloro-4-fluorobenzaldehyde are not widely published, analogous syntheses of polysubstituted benzaldehydes provide insight. A plausible route could begin with a simpler, commercially available fluorinated compound, followed by sequential, directed halogenation and functional group transformations. For instance, methods for preparing related compounds like 3,5-dichloro-4-fluorobromobenzene have been patented, involving multi-step sequences of bromination, reduction, and diazochlorination starting from materials like 2-fluoro-3-chloronitrobenzene. google.com Once the correctly substituted benzene (B151609) ring is obtained (e.g., 3,5-dichloro-4-fluorotoluene (B3110603) or a related aniline), it can be converted to the target aldehyde via oxidation or other standard transformations.

With the precursor 3,5-dichloro-4-fluorobenzaldehyde in hand, it can be subjected to any of the olefination reactions described in section 2.1 to construct the cinnamic acid side chain.

Table 1: Synthetic Methodologies for Cinnamic Acid Formation
MethodologyKey ReactantsTypical Catalyst/ReagentsPrimary ProductKey Advantages
Wittig ReactionAryl Aldehyde + Phosphorus YlideTriphenylphosphine, Base (e.g., n-BuLi, NaH)Cinnamate Ester / Cinnamic AcidFixed double bond position libretexts.org
Heck ReactionAryl Halide + AcrylatePd Catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N)Cinnamate EsterHigh (E)-stereoselectivity, good functional group tolerance organic-chemistry.org
Knoevenagel-Doebner CondensationAryl Aldehyde + Malonic AcidPyridine, PiperidineCinnamic AcidHigh yield, excellent (E)-stereoselectivity, direct acid synthesis researchgate.netresearchgate.net

Control of (E)/(Z) Isomerism in the Alkenoic Acid Moiety

For most applications, the (E)-isomer (trans) of cinnamic acid is the desired product due to its greater thermodynamic stability. nih.gov Fortunately, several of the primary synthetic methods inherently favor the formation of this isomer.

The Knoevenagel-Doebner condensation is highly stereoselective and almost exclusively produces the (E)-isomer. researchgate.netresearchgate.net The reaction mechanism, involving a chair-like transition state followed by decarboxylation, strongly favors the trans geometry.

The Heck reaction also demonstrates a strong preference for (E)-isomer formation. organic-chemistry.org This selectivity arises from the syn-addition of the aryl palladium species across the double bond, followed by a syn-β-hydride elimination, which leads to the trans-alkene product.

The stereochemical outcome of the Wittig reaction is more nuanced and depends heavily on the nature of the phosphorus ylide.

Stabilized ylides , such as those used to synthesize cinnamates (e.g., Ph3P=CHCO2Et), are less reactive and allow the reaction to equilibrate to the more thermodynamically stable intermediates, leading predominantly to the (E)-alkene.

Non-stabilized ylides (e.g., Ph3P=CH2) typically favor the (Z)-alkene, especially under salt-free conditions, through a kinetically controlled pathway.

Therefore, by selecting a stabilized ylide, the Wittig reaction can be effectively directed to produce the desired (E)-3,5-dichloro-4-fluorocinnamic acid. For applications where the less stable (Z)-isomer might be desired, modifications of the HWE reaction (like the Still-Gennari olefination) or photochemical E/Z isomerization can be employed. researchgate.netnih.gov

Table 2: Stereochemical Control in Cinnamic Acid Synthesis
ReactionTypical Stereochemical OutcomeControlling Factors
Knoevenagel-DoebnerPredominantly (E)-isomer researchgate.netresearchgate.netThermodynamic control inherent to the mechanism.
Heck ReactionPredominantly (E)-isomer organic-chemistry.orgMechanism of syn-addition and syn-elimination.
Wittig Reaction(E) or (Z)Ylide stability: Stabilized ylides favor (E); non-stabilized ylides favor (Z). acs.org

Green Chemistry Principles and Atom Economy in Synthetic Route Design

The application of green chemistry principles is paramount in modern synthetic organic chemistry to minimize environmental impact and enhance process efficiency. In the context of synthesizing this compound via a Heck reaction, a primary consideration is the concept of atom economy.

Atom economy, a principle developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction would have a 100% atom economy, meaning no atoms are wasted as byproducts.

The Heck reaction, in its fundamental form, involves the coupling of an aryl halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. The generalized equation for the synthesis of this compound via this method is:

C₆H₂BrCl₂F + C₃H₄O₂ → C₉H₅Cl₂FO₂ + HBr

In this reaction, the ideal atom economy would be calculated as:

(Molecular weight of C₉H₅Cl₂FO₂) / (Molecular weight of C₆H₂BrCl₂F + Molecular weight of C₃H₄O₂) * 100%

To enhance the greenness of the synthesis, several strategies can be employed:

Catalyst Selection and Recycling: Utilizing highly active palladium catalysts at very low loadings (ppm levels) minimizes the amount of heavy metal waste. The development of heterogeneous catalysts or methods for the effective recycling of homogeneous catalysts is a key area of research.

Solvent Choice: Replacing traditional volatile organic solvents (VOCs) like DMF or NMP with greener alternatives such as water, ionic liquids, or supercritical fluids can significantly reduce the environmental impact. Water is a particularly attractive solvent for Heck reactions, often requiring the use of water-soluble phosphine ligands. google.com

Base Selection: The choice of an environmentally benign base is crucial. Carbonates, such as potassium or cesium carbonate, are often preferred over organic bases like triethylamine, as their byproducts are generally less harmful.

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalysis

The optimization of reaction conditions is a critical step in developing a robust, efficient, and sustainable synthesis of this compound. The key parameters to consider are temperature, the solvent system, and the catalytic system.

Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts. For Heck reactions, temperatures typically range from ambient to reflux temperatures of the solvent. Higher temperatures can often overcome the activation energy barrier for less reactive aryl chlorides but may also lead to catalyst decomposition and the formation of undesirable side products, such as Heck-type dimers or isomers. Optimization studies would involve screening a range of temperatures to find the optimal balance between reaction rate and selectivity.

Solvent SystemAdvantagesDisadvantagesTypical Temperature (°C)
N,N-Dimethylformamide (DMF) Good solvating power for a wide range of substrates and catalysts.High boiling point, toxic, can decompose to form dimethylamine.80-140
Acetonitrile (B52724) (MeCN) Lower boiling point than DMF, relatively polar.Can be toxic, may coordinate to the palladium center.60-82
Water Environmentally benign, non-flammable, inexpensive.Requires water-soluble catalysts/ligands, potential for hydrolysis of reactants or products.50-100
Ionic Liquids (e.g., [bmim][BF₄]) Low vapor pressure, potential for catalyst recycling.Can be expensive, viscosity can be an issue, potential for product isolation challenges.80-120

Catalysis: The catalytic system, comprising the palladium source and any supporting ligands, is the heart of the Heck reaction. The choice of catalyst directly impacts the reaction's efficiency, selectivity, and applicability to challenging substrates like electron-deficient aryl halides.

Palladium Source: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and pre-formed palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Pd(OAc)₂ is often preferred due to its stability and ease of handling.

Ligands: Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. The choice of ligand is critical and can influence the reaction rate and selectivity. For electron-deficient aryl halides, electron-rich and bulky phosphine ligands are often required.

Catalyst SystemKey FeaturesTypical Loading (mol%)
Pd(OAc)₂ / PPh₃ A classic and widely used system.1-5
PdCl₂(PPh₃)₂ A pre-formed, stable palladium(II) complex.1-5
Palladacycles Often highly active and stable, allowing for lower catalyst loadings.0.01-1
Ligand-free Palladium Can be effective in some cases, particularly with highly reactive substrates or in specific solvent systems.1-5

The optimization process for the synthesis of this compound would involve a systematic variation of these parameters, likely using a design of experiments (DoE) approach to efficiently map the reaction space and identify the conditions that provide the highest yield and purity of the desired product while adhering to the principles of green chemistry.

Chemical Reactivity and Mechanistic Investigations of 3,5 Dichloro 4 Fluorocinnamic Acid

Electrophilic Aromatic Substitution Reactions on the Dichlorofluorophenyl Ring

The aromatic ring of 3,5-Dichloro-4-fluorocinnamic acid is significantly deactivated towards electrophilic aromatic substitution (EAS). This is due to the strong electron-withdrawing inductive effects of the two chlorine atoms and the fluorine atom. Halogens are typically ortho, para-directing, but their deactivating nature makes such reactions challenging.

In this specific substitution pattern, the positions ortho to the strongly directing fluorine atom are already occupied by chlorine atoms. The position para to the fluorine is substituted with the cinnamic acid moiety. The remaining positions on the ring are ortho and para to the chlorine atoms. However, these are either the fluorine-bearing carbon or the carbons bearing the other chlorine and the propenoic acid group. Consequently, any further electrophilic substitution would require harsh reaction conditions and would likely result in low yields or complex product mixtures. The inherent difficulty in preparing polysubstituted haloaromatics underscores the low reactivity of such rings google.com. Therefore, the dichlorofluorophenyl ring of this molecule is generally considered inert to standard electrophilic substitution.

Nucleophilic Addition and Substitution Reactions on the Cinnamate (B1238496) Double Bond

The cinnamate double bond in this compound is highly susceptible to nucleophilic attack. As an α,β-unsaturated carboxylic acid, it functions as a classic Michael acceptor wikipedia.orgmasterorganicchemistry.com. The electron-withdrawing nature of the carboxylic acid group polarizes the double bond, rendering the β-carbon electrophilic and prone to attack by nucleophiles youtube.com.

The reactivity of the double bond is further enhanced by the three electron-withdrawing halogen atoms on the phenyl ring. These substituents pull electron density away from the double bond, increasing its electrophilicity and making it more reactive towards nucleophiles compared to unsubstituted cinnamic acid. The general mechanism is a conjugate or 1,4-addition, where a nucleophile attacks the β-carbon, leading to the formation of a stabilized enolate intermediate, which is then protonated masterorganicchemistry.com.

Common nucleophiles for this reaction include:

Soft carbon nucleophiles: Enolates, malonates, and organocuprates.

Heteroatom nucleophiles: Amines, thiols, and alcohols masterorganicchemistry.comyoutube.com.

While generally a robust reaction, certain combinations of substrates and nucleophiles can be unsuccessful rsc.org. For this compound, the high degree of activation suggests that a wide range of nucleophiles would react efficiently.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile handle for creating a variety of derivatives.

Esterification and Amidation Reactions for Derivative Generation

Standard organic synthesis methods can be readily applied to convert this compound into its corresponding esters and amides. These derivatives are often synthesized to modify the molecule's physical properties or to serve as intermediates for further reactions.

Esterification: This can be achieved through Fischer esterification with an alcohol under acidic catalysis, or more commonly, by activating the carboxylic acid first.

Amidation: The formation of amides typically requires the activation of the carboxylic acid to overcome the low nucleophilicity of amines.

Common activation strategies applicable to this compound include:

Conversion to an acyl chloride: Using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Use of coupling agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate amide bond formation.

Anhydride (B1165640) formation: Using reagents like isobutyl chloroformate or pivaloyl chloride to form a mixed anhydride, which is then reacted with an amine or alcohol nih.govbeilstein-journals.org.

Catalytic methods: Boronic acid catalysts have also been shown to promote direct amidation of cinnamic acids nih.gov.

These methods allow for the generation of a diverse library of ester and amide derivatives from the parent acid.

Reduction and Decarboxylation Pathways

Reduction: The molecule offers two primary sites for reduction: the alkene double bond and the carboxylic acid.

Alkene Reduction: The carbon-carbon double bond can be selectively hydrogenated to yield 3-(3,5-dichloro-4-fluorophenyl)propanoic acid. This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel-based catalysts such as Raney Nickel or nickel nanoparticles chemspider.comgoogle.com.

Carboxylic Acid Reduction: Reduction of the carboxylic acid to the corresponding alcohol (cinnamyl alcohol derivative) is more challenging and typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would also reduce the double bond unless it is first protected.

Decarboxylation: The removal of the carboxyl group to release carbon dioxide is a significant transformation of cinnamic acids, typically yielding styrene (B11656) derivatives vedantu.com. This can be accomplished under various conditions:

Metal-Catalyzed Decarboxylation: Ruthenium-based catalysts have proven effective for the decarboxylation of cinnamic acid to styrene tandfonline.com. The reaction rate can be influenced by the electronic nature of substituents on the phenyl ring tandfonline.com.

Metal-Free Decarboxylation: Decarboxylation can also occur under metal-free conditions, for instance, through the use of hypervalent iodine reagents or via radical pathways rsc.orgrsc.org.

For this compound, decarboxylation would produce 3,5-dichloro-4-fluorostyrene, a potentially valuable monomer for specialty polymers.

Halogen-Specific Reactivity: Directed Ortho Metalation (DOM) and Cross-Coupling Precursor Utility

The halogen atoms on the phenyl ring are not merely passive substituents; they offer specific sites for advanced synthetic transformations.

Directed Ortho Metalation (DoM): This reaction involves the deprotonation of a C-H bond positioned ortho to a directing group by a strong base, typically an organolithium reagent unblog.fr. Fluorine is one of the most potent directing groups for this transformation researchgate.netdrexel.edu. However, in this compound, both positions ortho to the fluorine are substituted with chlorine atoms, precluding a standard DoM reaction at those sites. Metalation could potentially be directed by the chlorine atoms to the C-2 or C-6 positions, although this would be in competition with potential attack at the acidic proton of the carboxylic acid or addition to the double bond. Protection of the acid and alkene functionalities would be necessary to explore this reactivity.

Cross-Coupling Precursor Utility: The molecule is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The presence of two C-Cl bonds and one C-F bond allows for potential site-selective functionalization. Generally, the reactivity of carbon-halogen bonds in these reactions follows the order C-I > C-Br > C-Cl >> C-F.

This reactivity hierarchy suggests that the C-Cl bonds can be selectively reacted while the more robust C-F bond remains intact mdpi.com. Furthermore, modern catalytic systems with specialized ligands can often differentiate between electronically distinct C-Cl bonds, although in this symmetrical case, monocoupling would likely yield a statistical mixture unless followed by a second, different coupling partner researchgate.netnsf.gov. This makes this compound a valuable building block for the synthesis of complex, polysubstituted aromatic compounds.

Photoreactions and Solid-State Polymerization Mechanisms of Halogenated Cinnamic Acids

In the solid state, cinnamic acids and their derivatives are well known to undergo [2+2] photodimerization upon exposure to UV light tandfonline.comnsf.gov. This reaction is a topochemical process, meaning its stereochemical outcome is dictated by the packing arrangement of the monomer molecules in the crystal lattice wikipedia.org.

Depending on the crystal packing, different cyclobutane (B1203170) isomers, known as truxinic acids or truxillic acids, can be formed. The presence of halogen atoms significantly influences the crystal packing through halogen-halogen and halogen-hydrogen interactions, thereby directing the outcome of the photoreaction nsf.govbilkent.edu.tr. It is expected that this compound would also exhibit this photoreactivity.

If the monomers crystallize in a suitable orientation, this photodimerization can proceed in a chain reaction, leading to the formation of a linear polymer. This process, known as topochemical polymerization, can produce highly crystalline and stereoregular polymers that are difficult to synthesize by other means wikipedia.orgresearchgate.net. The resulting polymer would feature a backbone of cyclobutane rings, with the dichlorofluorophenyl groups as pendant moieties. Such materials are of interest for applications in liquid crystals and other advanced materials tandfonline.com.

Kinetic and Thermodynamic Studies of Key Chemical Transformations

Hydrogenation

The hydrogenation of the carbon-carbon double bond in the cinnamic acid backbone is a fundamental transformation. Kinetic studies on the hydrogenation of trans-cinnamic acids using heterogeneous catalysts, such as palladium on carbon (Pd/C), have been reported. nii.ac.jpresearchgate.net These reactions typically exhibit first-order dependence on the concentration of hydrogen. researchgate.net The reaction mechanism is believed to involve the formation of a precursor complex between the substrate, the catalyst, and hydrogen prior to the rate-limiting step. researchgate.netresearchgate.net

In a study on the hydrogenation of a series of trans-cinnamic acids catalyzed by anchored montmorillonite (B579905) diphenyl phosphino (B1201336) palladium(II) chloride, the reaction kinetics were found to be first-order with respect to the partial pressure of hydrogen and fractional order with respect to the substrate and catalyst concentrations. researchgate.net This suggests a complex interaction between the reactants and the catalyst surface. The rate of hydrogenation is also influenced by the solvent and the temperature. researchgate.net

Transfer hydrogenation, which utilizes a hydrogen donor in place of molecular hydrogen gas, offers a safer and more practical alternative. For instance, the rhodium-catalyzed transfer hydrogenation of cinnamic acid using formic acid as the hydrogen source has been demonstrated to be efficient. chemmethod.com The catalyst showed high selectivity for the reduction of the alkene functional group while leaving the carboxyl group intact. chemmethod.com

Table 1: Kinetic Parameters for the Hydrogenation of Cinnamic Acid Derivatives Data presented is for analogous compounds due to the absence of specific data for this compound.

Catalyst System Substrate Reaction Order (H₂) Reaction Order (Substrate) Reaction Order (Catalyst) Reference
Anchored montmorillonite diphenyl phosphino palladium(II) chloride trans-Cinnamic acids 1 Fractional Fractional researchgate.net
Cinchona alkaloid-modified Pd/C α-Phenylcinnamic acid - - - nii.ac.jp

Note: "-" indicates that specific numerical values for the reaction order were not provided in the cited source, but the kinetic behavior was discussed.

Esterification

Esterification of the carboxylic acid moiety is another key reaction of cinnamic acids. The kinetics of the thermal esterification of cinnamic acid with glycerol (B35011) in the absence of a solvent have been investigated. researchgate.net The process was studied at temperatures ranging from 150 to 200 °C, and a kinetic model that includes both the esterification reaction and a reversible glycerolysis reaction was found to best fit the experimental data. researchgate.net

The traditional Fischer esterification, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is also a common method. uns.ac.idtjpr.org The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol. uns.ac.id The reaction time and temperature are critical parameters influencing the yield of the ester. uns.ac.id For example, the synthesis of menthyl cinnamate via Fischer esterification at 60°C showed that a reaction time of 5 hours gave the optimal yield. uns.ac.id Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), provides a milder alternative for the synthesis of cinnamate esters, often resulting in higher yields compared to traditional methods. cmu.ac.th

Table 2: Conditions for the Esterification of Cinnamic Acid Data presented is for analogous compounds due to the absence of specific data for this compound.

Reaction Type Reactants Catalyst Temperature (°C) Key Findings Reference
Thermal Esterification Cinnamic acid, Glycerol None 150-200 Follows a model with esterification and reversible glycerolysis. researchgate.net
Fischer Esterification Cinnamic acid, Methanol H₂SO₄ Reflux Standard method for ester synthesis. tjpr.org
Fischer Esterification Cinnamic acid, Menthol H₂SO₄ 60 Optimal yield at 5 hours. uns.ac.id

Decarboxylation

The decarboxylation of cinnamic acids, leading to the formation of styrenes, is a significant transformation, particularly from a synthetic standpoint. The thermal decomposition of cinnamic acid has been studied using thermogravimetry and differential scanning calorimetry. researchgate.net For this process, the activation energy (Ea) was determined to be 81.74 kJ mol⁻¹, and the pre-exponential factor (log A) was 8.67 s⁻¹. researchgate.net The thermodynamic properties of the transition state were also calculated, with the enthalpy of activation (ΔH≠) being 77.96 kJ mol⁻¹, the entropy of activation (ΔS≠) being -90.71 J mol⁻¹ K⁻¹, and the Gibbs free energy of activation (ΔG≠) being 119.41 kJ mol⁻¹. researchgate.net

Catalytic decarboxylation offers an alternative route that can proceed under milder conditions. The decarboxylation of a series of substituted trans-cinnamic acids using a ruthenium sawhorse catalyst has been investigated. tandfonline.com This study revealed that the apparent activation energies for decarboxylation ranged from 66 to 142 kJ mol⁻¹, depending on the substituent on the phenyl ring. tandfonline.com For instance, ordinary cinnamic acid was found to be more difficult to decarboxylate than the 4-methoxy substituted analogue. tandfonline.com Decarboxylative functionalization of cinnamic acids can also be achieved under metal-free conditions, for example, by using hypervalent iodine reagents. rsc.org

Table 3: Thermodynamic and Kinetic Parameters for the Decarboxylation of Cinnamic Acid Data presented is for analogous compounds due to the absence of specific data for this compound.

Method Parameter Value Unit Reference
Thermal Decomposition Activation Energy (Ea) 81.74 kJ mol⁻¹ researchgate.net
Enthalpy of Activation (ΔH≠) 77.96 kJ mol⁻¹ researchgate.net
Entropy of Activation (ΔS≠) -90.71 J mol⁻¹ K⁻¹ researchgate.net
Gibbs Free Energy of Activation (ΔG≠) 119.41 kJ mol⁻¹ researchgate.net

Advanced Spectroscopic and Structural Elucidation of 3,5 Dichloro 4 Fluorocinnamic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism Studies

High-resolution NMR spectroscopy is a fundamental tool for determining the solution-state structure and dynamics of 3,5-dichloro-4-fluorocinnamic acid. Analysis of ¹H and ¹³C NMR spectra allows for unambiguous assignment of each atom in the molecule, while chemical shifts and coupling constants provide insight into the molecule's preferred conformation and the electronic effects of the halogen substituents.

Conformational analysis of cinnamic acids often involves studying the rotational isomers (rotamers) around the Cα-C(aryl) single bond. rsc.org NMR can detect the presence of multiple conformers if their interchange is slow on the NMR timescale, which would result in a doubling of peaks. rsc.org For this compound, the molecule likely exists predominantly in a planar conformation to maximize conjugation between the phenyl ring, the double bond, and the carboxylic acid group. Tautomerism is not a significant consideration for the carboxylic acid group under typical NMR conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Based on data from analogous substituted cinnamic acids) rsc.orgnih.govrsc.org

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
COOH ~12.0-13.0 ~167-170 Broad singlet, exchangeable with D₂O.
~7.6-7.8 ~142-145 Doublet, deshielded by phenyl ring and C=O.
~6.4-6.6 ~119-122 Doublet, coupled to Hβ.
Ar-H (C2, C6) ~7.7-7.9 ~129-131 Singlet (or narrow multiplet).
Ar-C1 - ~130-133 Quaternary carbon.
Ar-C2, C6 - ~129-131 Carbon bearing a proton.
Ar-C3, C5 - ~125-128 (d, JCF) Quaternary carbon, coupled to Fluorine.
Ar-C4 - ~155-158 (d, JCF) Quaternary carbon, coupled to Fluorine.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction provides definitive information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

No crystal structure has been published for this compound specifically. However, the crystal structures of numerous other cinnamic acids, including halogenated derivatives like 3,5-difluorocinnamic acid, are well-documented. researchgate.netnih.gov These structures consistently show that cinnamic acids form centrosymmetric hydrogen-bonded dimers via their carboxylic acid groups. nih.govrsc.org This robust supramolecular synthon is expected to be the primary organizing feature in the crystal structure of this compound.

Beyond the carboxylic acid dimerization, the halogen substituents play a crucial role in directing the extended solid-state architecture. The chlorine and fluorine atoms can participate in various non-covalent interactions, including:

Halogen Bonding: The electropositive region (σ-hole) on the chlorine atoms can form attractive interactions with Lewis bases, such as the oxygen atoms of the carboxylic acid group or the π-system of an adjacent phenyl ring. rsc.orgmdpi.comrsc.org

C-H···F and C-H···O Interactions: Weak hydrogen bonds involving the aromatic and vinylic C-H donors and the fluorine or oxygen acceptors help to stabilize the crystal packing. researchgate.net

These combined interactions lead to a layered structure, a common feature for cinnamic acids. nih.gov The precise arrangement of molecules within the crystal lattice is critical for understanding its physical properties and potential for solid-state reactivity.

Table 2: Expected Bond Parameters and Intermolecular Interactions for this compound in the Solid State (Based on data from analogous halogenated cinnamic acids) researchgate.netnih.gov

Interaction/Parameter Expected Feature Significance
Primary Supramolecular Synthon Centrosymmetric R²₂(8) hydrogen-bonded dimer Highly stable; dictates primary molecular pairing.
O-H···O distance ~2.6 - 2.7 Å Characteristic of strong carboxylic acid dimers.
Molecular Conformation Largely planar Maximizes π-conjugation.
Secondary Interactions C-Cl···O/π halogen bonds, C-H···F/O hydrogen bonds Control the 3D crystal packing and layered arrangement.
C=C distance (intermolecular) > 4.2 Å or < 4.2 Å Determines potential for [2+2] photodimerization in the solid state.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a molecular fingerprint based on the vibrational modes of a compound. These methods are powerful for functional group identification and for monitoring the progress of chemical reactions.

For this compound, the spectra would be dominated by characteristic vibrations of the carboxylic acid, the substituted phenyl ring, and the propenoic acid side chain. nih.gov In the solid state, the strong hydrogen bonding in the carboxylic acid dimer significantly affects the O-H and C=O stretching frequencies. The O-H stretch appears as a very broad band at lower wavenumbers (typically 2500-3300 cm⁻¹), while the C=O stretch is found around 1680-1710 cm⁻¹, lower than for a non-hydrogen-bonded carbonyl.

The halogen substituents give rise to vibrations at lower frequencies. The C-Cl stretching modes are typically found in the 600-800 cm⁻¹ region, while the C-F stretch is expected in the 1100-1300 cm⁻¹ range. nih.gov Raman spectroscopy is particularly useful for observing the symmetric C=C stretching vibration of the alkene and the aromatic ring breathing modes, which often give strong signals. nih.gov These techniques can be used to monitor the synthesis of the acid, for instance, by observing the appearance of the C=O band and the disappearance of aldehyde bands from the starting material (e.g., 3,5-dichloro-4-fluorobenzaldehyde).

Table 3: Key Predicted Vibrational Frequencies (cm⁻¹) for this compound (Based on general data for substituted cinnamic and benzoic acids) nih.govnih.gov

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Notes
O-H Stretch (dimer) 2500-3300 (very broad) Weak Characteristic of hydrogen-bonded carboxylic acid.
C-H Stretch (aromatic/vinyl) 3000-3100 (medium) Strong
C=O Stretch (dimer) ~1680-1710 (strong) Medium Lower frequency due to H-bonding.
C=C Stretch (alkene) ~1625-1640 (strong) Strong Conjugation lowers the frequency.
C=C Stretch (aromatic) ~1580-1600 (medium) Strong Ring skeletal vibrations.
C-F Stretch ~1100-1300 (strong) Weak
C-Cl Stretch ~600-800 (strong) Medium

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Impurity Profiling

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. It is also highly sensitive for detecting and identifying impurities.

For this compound (molecular weight ~234.0 g/mol ), the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺• due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in a cluster of peaks at m/z 234, 236, and 238 in an approximate ratio of 9:6:1.

The fragmentation of cinnamic acids under electron ionization (EI) or electrospray ionization (ESI) typically follows predictable pathways. nih.govlibretexts.org Key fragmentation steps for this compound are expected to include:

Loss of a hydroxyl radical (-•OH) to form [M-17]⁺.

Loss of water (-H₂O) from the molecular ion, particularly in ESI, to give [M-18]⁺•.

Decarboxylation (-CO₂) leading to the [M-44]⁺• ion, which corresponds to the 3,5-dichloro-4-fluorostyrene radical cation.

Cleavage of the Cα-Cβ bond can lead to fragments corresponding to the dichlorofluorophenyl group or related ions. researchgate.netyoutube.com

These fragmentation patterns are invaluable for confirming the structure of synthesized derivatives and for profiling potential impurities, such as unreacted starting materials or side-products from the synthesis.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (Based on general fragmentation patterns of cinnamic acids) nih.govlibretexts.org

m/z Value (for ³⁵Cl) Proposed Fragment Fragmentation Pathway
234 [M]⁺• Molecular Ion
217 [M - OH]⁺ Loss of hydroxyl radical
190 [M - CO₂]⁺• Loss of carbon dioxide
189 [M - COOH]⁺ Loss of carboxyl group
163 [C₇H₄FCl₂]⁺ Dichlorofluorophenyl cation

Electronic Absorption and Emission Spectroscopy for Photochemical Behavior

Electronic spectroscopy, primarily UV-Visible absorption spectroscopy, provides information about the electronic transitions within a molecule and is key to understanding its photochemical behavior. rsc.org Cinnamic acid and its derivatives are well-known to be photoactive, capable of undergoing cis-trans isomerization and [2+2] cycloaddition reactions upon UV irradiation. acs.org

The UV absorption spectrum of this compound is expected to be dominated by an intense absorption band in the UV-A/UV-B region (likely around 270-300 nm). This band corresponds to the π-π* transition of the conjugated cinnamoyl system. researchgate.net The position and intensity of this absorption are influenced by the electronic effects of the halogen substituents on the phenyl ring. The electron-withdrawing nature of the chlorine and fluorine atoms may cause a slight shift in the absorption maximum compared to unsubstituted cinnamic acid.

Upon absorption of UV light, the molecule is promoted to an excited state. From this state, several processes can occur:

E/Z (cis-trans) Isomerization: Rotation around the C=C double bond can occur in the excited state, leading to a photostationary state mixture of the E and Z isomers. rsc.orgnih.gov

Fluorescence: Emission of a photon to return to the ground state is possible, although the quantum yield for many cinnamic acids is low due to competing non-radiative decay pathways like isomerization. rsc.org

[2+2] Photodimerization: In the solid state or in concentrated solutions, an excited molecule can react with a ground-state molecule to form a cyclobutane (B1203170) ring, yielding a truxillic or truxinic acid derivative. The feasibility of this reaction is governed by the proximity and orientation of the molecules in the crystal lattice. acs.org

The specific photochemical behavior of this compound would depend on factors like the solvent and whether it is in solution or the solid state. rsc.org

Computational Chemistry and Theoretical Modeling of 3,5 Dichloro 4 Fluorocinnamic Acid

Quantum Mechanical (QM) Calculations: Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 3,5-Dichloro-4-fluorocinnamic acid, DFT calculations, often utilizing the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), would be the standard approach to optimize its molecular geometry and elucidate its electronic characteristics. These calculations provide a foundational understanding of the molecule's stability and structure at the atomic level.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the cinnamic acid moiety, particularly the phenyl ring and the double bond, which are electron-rich. Conversely, the LUMO is likely distributed over the entire molecule, with significant contributions from the electron-withdrawing chloro and fluoro substituents on the phenyl ring.

Reactivity DescriptorFormulaHypothetical ValueSignificance
HOMO Energy (EHOMO)--6.5 eVEnergy of the outermost electrons; relates to ionization potential.
LUMO Energy (ELUMO)--2.0 eVEnergy of the lowest empty orbital; relates to electron affinity.
Energy Gap (ΔE)ELUMO - EHOMO4.5 eVIndicates chemical reactivity and stability.
Ionization Potential (I)-EHOMO6.5 eVEnergy required to remove an electron.
Electron Affinity (A)-ELUMO2.0 eVEnergy released when an electron is added.
Electronegativity (χ)(I + A) / 24.25 eVTendency to attract electrons.
Chemical Hardness (η)(I - A) / 22.25 eVResistance to change in electron distribution.
Chemical Softness (S)1 / (2η)0.22 eV-1Reciprocal of hardness; indicates higher reactivity.
Electrophilicity Index (ω)χ2 / (2η)4.01 eVA measure of electrophilic power.

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from HOMO-LUMO analysis. Actual values would require specific DFT calculations.

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The EPS is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack.

For this compound, the EPS map would likely show a high negative potential (red) around the carboxylic acid group's oxygen atoms, making them prime targets for electrophiles. The hydrogen atom of the carboxylic acid would exhibit a high positive potential (blue). The aromatic ring would display a more complex potential distribution due to the competing effects of the activating acrylic acid group and the deactivating halogen substituents. The chlorine and fluorine atoms, being highly electronegative, would create regions of negative potential around them, while the adjacent carbon atoms would become more positive.

DFT calculations can also be used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Nuclear Magnetic Resonance (NMR): Theoretical 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted shifts for this compound would reflect the electronic environment of each nucleus. For instance, the protons on the acrylic double bond would show distinct shifts due to their positions relative to the aromatic ring and the carboxylic acid group. The aromatic protons (if any) and the carboxylic acid proton would also have characteristic chemical shifts influenced by the electron-withdrawing halogens.

Infrared (IR): The vibrational frequencies in the IR spectrum can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule. For this compound, characteristic peaks would be expected for the C=O stretching of the carboxylic acid, the C=C stretching of the aromatic ring and the alkene, and the C-Cl and C-F stretching vibrations.

UV-Visible (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and thus the UV-Vis absorption spectrum. The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The electronic transitions in this compound would likely be of the π → π* type, originating from the conjugated system of the phenyl ring and the acrylic acid side chain.

A hypothetical table of predicted spectroscopic data is provided below.

Spectroscopic DataPredicted ValueAssignment
1H NMR
δ (ppm)~12-13Carboxylic acid proton (-COOH)
δ (ppm)~7.5-8.0Aromatic protons
δ (ppm)~6.5-7.5Alkene protons (-CH=CH-)
13C NMR
δ (ppm)~165-170Carbonyl carbon (C=O)
δ (ppm)~120-150Aromatic and alkene carbons
IR
ν (cm-1)~1700-1725C=O stretching
ν (cm-1)~1600-1650C=C stretching (alkene)
ν (cm-1)~1450-1600C=C stretching (aromatic)
ν (cm-1)~1000-1100C-F stretching
ν (cm-1)~700-800C-Cl stretching
UV-Vis
λmax (nm)~280-320π → π* transition

Note: These are estimated values based on typical ranges for similar functional groups and are not based on specific calculations for this molecule.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While QM calculations provide insights into a single, optimized molecular structure, Molecular Dynamics (MD) simulations can explore the conformational landscape of this compound over time. MD simulations model the movement of atoms and molecules based on a force field, allowing for the study of its dynamic behavior.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters (e.g., Lipophilicity)

Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the physicochemical properties of chemicals based on their molecular structure. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in drug design and environmental science, as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

For this compound, a QSPR model could be developed by correlating its structural descriptors (e.g., topological indices, quantum chemical parameters) with the experimentally determined or computationally predicted logP values of a series of related cinnamic acid derivatives. The presence of two chlorine atoms and a fluorine atom would be expected to significantly increase the lipophilicity of the molecule compared to unsubstituted cinnamic acid.

Reaction Pathway Energetics and Transition State Theory Calculations

Theoretical calculations can also be employed to investigate the energetics of potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the transition states, which are the high-energy intermediates that connect reactants and products.

Using Transition State Theory, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated. This information is invaluable for understanding reaction mechanisms and predicting reaction rates. For example, the esterification of the carboxylic acid group or addition reactions at the double bond could be modeled to understand the reactivity of this compound under various conditions. The electron-withdrawing nature of the halogen substituents would likely influence the reactivity of both the carboxylic acid and the alkene group.

Mechanistic Investigations into Biological Interactions Non Clinical Focus

In Vitro Enzyme Inhibition Studies: Molecular Mechanism and Binding Mode Analysis

Investigations into the enzyme inhibition potential of halogenated cinnamic acids are crucial for understanding their mechanism of action. While specific studies targeting 3,5-Dichloro-4-fluorocinnamic acid are not prominent, research on analogous compounds provides significant insight into its likely behavior. The introduction of halogen atoms can modify the electronic and steric properties of the cinnamic acid scaffold, influencing binding affinity and inhibitory mechanisms, which can range from competitive to mixed-type inhibition. rroij.com

Research has identified that halogenated cinnamic acids can interact with a variety of enzyme targets, particularly within bacterial and metabolic pathways.

Bacterial Enzymes: A notable example involves the biodegradation of the related compound 4-fluorocinnamic acid by a bacterial consortium of Arthrobacter sp. and Ralstonia sp. nih.govasm.org The degradation is initiated by Arthrobacter sp. through a β-oxidation mechanism. nih.govresearchgate.net This pathway involves several key enzymes:

4-fluorocinnamoyl-CoA ligase: Activates the substrate by ligating it to coenzyme A. nih.govresearchgate.net

4-fluorocinnamoyl-CoA hydratase: Catalyzes the hydration of the double bond. nih.govresearchgate.net

4-fluorophenyl-β-hydroxy propionyl-CoA dehydrogenase: Oxidizes the resulting alcohol. nih.govresearchgate.net

4-fluorophenyl-β-keto propionyl-CoA thiolase: Cleaves the side chain to yield 4-fluorobenzoic acid, which is then mineralized by Ralstonia sp. nih.govresearchgate.net This detailed pathway demonstrates how a fluorinated cinnamic acid can serve as a specific substrate and be processed by a cascade of bacterial enzymes.

Metabolic Enzymes: Derivatives of cinnamic acid have been shown to inhibit various metabolic enzymes.

Cholinesterases: Fluorine or chlorine-substituted cinnamic acid derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. nih.gov

Fungal Enzymes: In fungi, certain cinnamic acid derivatives have been found to inhibit benzoate 4-hydroxylase (CYP53) , an enzyme involved in the detoxification of aromatic compounds. nih.gov This suggests a potential mechanism for antifungal activity.

Tyrosinase: Various cinnamic acid derivatives have been evaluated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.net The dichlorinated analog, 2,4-Dichlorocinnamic acid , is noted as a diphenolase inhibitor that targets tyrosinase activity. biosynth.com

The potency of enzyme inhibition is quantified using parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). While specific kinetic data for this compound are not available, studies on its analogs provide representative values for the activity of this class of compounds against various biological targets.

Compound/Derivative Target IC₅₀ Value Reference
Cinnamic acid Human Melanoma Cells (HT-144) 2.4 mM nih.gov
Dihydrocaffeic acid Caco-2 Cells (Colon Adenocarcinoma) 71.7 ± 1.1 µM nih.gov
Dihydroferulic acid Caco-2 Cells (Colon Adenocarcinoma) 83.1 ± 1.1 µM nih.gov
Methyl trans-cinnamate Cuscuta campestris Seedling Growth 331 µM nih.gov
Halogenated Kynurenic Acid Glycine Receptor 32 nM drugdesign.org

This table presents IC₅₀ values for various cinnamic acid derivatives to illustrate the range of potencies observed in this compound class. The values are context-dependent and relate to the specific biological system tested.

The data indicate that structural modifications, such as esterification or changes to the phenyl ring substituents, significantly impact the inhibitory potency. For instance, the addition of an iodine atom to a related heterocyclic structure dramatically increased potency by a factor of 1000, highlighting the powerful effect of halogenation. drugdesign.org

Molecular Docking and Pharmacophore Modeling for Hypothetical Ligand-Target Binding Interactions

In the absence of empirical crystal structures, molecular docking and pharmacophore modeling serve as powerful computational tools to predict and analyze the binding of ligands like this compound to protein targets. These methods model the interactions between the small molecule and the amino acid residues in the active site of an enzyme, predicting binding affinity (often expressed as binding energy in kcal/mol) and identifying key interactions such as hydrogen bonds and hydrophobic contacts.

Studies on related cinnamic acid derivatives have successfully used these techniques to rationalize biological activity. For example, docking studies have elucidated how these molecules fit into the active sites of targets like cyclooxygenase (COX) enzymes, fungal proteins, and purinergic enzymes. nih.govnih.govresearchgate.net The presence of the enoate moiety, along with hydroxyl and methoxy (B1213986) groups on the phenyl ring, has been shown to positively affect bioactivity against Candida albicans by enabling binding to multiple targets. nih.gov For this compound, the two chlorine atoms and the highly electronegative fluorine atom would be expected to significantly influence its binding profile, potentially forming halogen bonds and strong hydrophobic interactions within a receptor's active site.

Derivative Class Protein Target Key Interactions Noted Reference
Cinnamic Acid Derivatives Cyclooxygenase (COX) Hydrogen bonding, Hydrophobic interactions researchgate.net
Methyl Ferulate Candida albicans QR, TS, ST-PK Binding to multiple targets, Enoate moiety interaction nih.gov
KAD-7 (Cinnamic Acid Derivative) ATPase, ENTPDase Interaction with similar amino acids as reference compound quercetin nih.gov
4-Anilinoquinazoline (Related Pharmacophore) EGF-R Kinase Favorable steric interactions with a hydrophobic chimney drugdesign.org

This table summarizes findings from molecular docking studies on related cinnamic acid derivatives, illustrating the types of protein targets and interactions that are typically analyzed.

Cellular Pathway Analysis: Investigation of Molecular Mechanisms in Model Cell Lines (e.g., antiproliferative effects without human clinical implications)

The antiproliferative effects of cinnamic acid and its derivatives have been investigated in various cancer cell lines, revealing impacts on cell cycle progression, apoptosis, and key signaling pathways. These non-clinical studies in model systems are fundamental to understanding the molecular mechanisms of action.

Cinnamic acid itself has been shown to inhibit the proliferation of human melanoma (HT-144) cells with an IC₅₀ of 2.4 mM. nih.gov The mechanism involves the induction of DNA damage, leading to an arrest in the S phase of the cell cycle and subsequent apoptosis, confirmed by an increase in activated caspase-3. nih.gov Further, it was observed to cause disorganization of the cellular microtubule network. nih.gov

Derivatives with different substitutions show varied and sometimes enhanced effects.

Induction of Apoptosis and Cell Cycle Arrest: A series of synthetic cinnamoyl amides were tested on a panel of colorectal cancer (CRC) cells (HCT116, SW480, LoVo, HT29). unimi.it The most effective compounds, such as one bearing a 3,4-dichlorobenzyl substituent, induced G1 cell cycle arrest and apoptosis. unimi.it Mechanistically, this was linked to the upregulation of p21, a critical cell cycle inhibitor. unimi.it

Inhibition of Signaling Pathways: Cinnamaldehyde, a related natural product, was found to block the JAK2–STAT3/STAT5 signaling pathway in human hepatoma cell lines (HepG2 and Hep3B), leading to growth inhibition. researchgate.net It also modulated the levels of cell cycle regulatory proteins, including cyclin D1 and p21. researchgate.net

Cytotoxicity in Diverse Cancer Lines: Other studies have demonstrated the cytotoxicity of cinnamic acid derivatives against a range of malignant cell lines, including Fem-x (melanoma), HeLa (cervical cancer), K-562 (leukemia), and MCF-7 (breast cancer), with IC₅₀ values ranging from 42 to 166 µM. researchgate.net

Compound/Derivative Cell Line(s) Observed Molecular Mechanism/Effect Reference
Cinnamic acid HT-144 (Melanoma) S-phase arrest, Apoptosis induction, Microtubule disorganization nih.gov
Cinnamoyl amides (e.g., with 3,4-dichlorobenzyl) HCT116, SW480 (Colorectal Cancer) G1 cell cycle arrest, Apoptosis, Upregulation of p21 unimi.it
Cinnamaldehyde HepG2, Hep3B (Hepatoma) Inhibition of JAK2-STAT3/STAT5 pathway, Apoptosis induction researchgate.net
Various Cinnamic Acid Esters/Amides Fem-x, HeLa, K-562, MCF-7 Cytotoxicity, Induction of cell death researchgate.net
Hydroxycinnamic acids Caco-2, SW480 (Colon Adenocarcinoma) Antiproliferative activity, H₂O₂ production nih.gov

This table provides a summary of the observed antiproliferative effects and the associated molecular mechanisms for cinnamic acid and its derivatives in various model cell lines.

Structure-Activity Relationship (SAR) Studies for Halogenated Cinnamic Acid Derivatives in In Vitro Systems

Structure-activity relationship (SAR) studies are essential for rational drug design, providing critical insights into how specific structural modifications influence biological activity. For halogenated cinnamic acid derivatives, SAR studies have consistently shown that the type, number, and position of halogen substituents on the aromatic ring are determinant factors for their biological effects. nih.govresearchgate.net

Effect of Halogenation: The presence of halogen substituents generally increases the biological activity of cinnamic acid derivatives compared to the unsubstituted parent compound. nih.gov A study on the inhibition of Cuscuta campestris growth found that halogenated derivatives had enhanced inhibitory effects. nih.gov This enhancement is often attributed to favorable electronic effects and improved interactions with the target receptor site. drugdesign.org

Effect of Halogen Position: The position of the halogen has been shown to be critical for both potency and selectivity. In a study of cholinesterase inhibitors, para-substituted (position 4) fluorine or chlorine derivatives exhibited potent activity against AChE but poor activity against BChE. nih.gov Conversely, ortho-substituted (position 2) analogs showed the opposite effect, indicating that positional isomerism can be exploited to achieve target selectivity. nih.gov

Effect of Multiple Halogenations: The presence of multiple halogens, as in this compound, is often associated with increased potency. researchgate.net For example, amide derivatives of cinnamic acid bearing a 3,4-dichlorobenzyl moiety showed some of the most promising antiproliferative activity against colorectal cancer cell lines. unimi.it This suggests that the cumulative hydrophobic and electronic effects of multiple halogens can significantly enhance binding and efficacy.

Applications in Advanced Materials Science and Other Scientific Fields

Precursors in Polymer Chemistry: Design and Synthesis of Functional Polymers and Copolymers

The presence of a polymerizable acrylic acid moiety and reactive halogen and fluorine substituents positions 3,5-dichloro-4-fluorocinnamic acid as a compelling candidate for the synthesis of functional polymers. The carboxylic acid group can be readily converted into a variety of esters or amides, allowing for the introduction of diverse functionalities into a polymer backbone. Furthermore, the carbon-carbon double bond of the cinnamic acid structure is susceptible to polymerization reactions, including controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. This method allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersities. researchgate.netrsc.orgnih.gov

The incorporation of fluorine and chlorine atoms into the polymer structure would be expected to impart unique properties. Fluorinated polymers are known for their high thermal stability, chemical resistance, and low surface energy. sigmaaldrich.comossila.com The presence of chlorine atoms can further enhance flame retardancy and modify the polymer's refractive index. Copolymers could be designed by reacting this compound or its derivatives with other monomers, leading to materials with a tailored combination of properties for specific applications, such as specialty coatings, high-performance films, and advanced composites.

Integration into Liquid Crystalline Systems: Influence on Mesophase Behavior

The potential for this compound derivatives to be used in liquid crystalline systems is an area that warrants investigation, though existing research on analogous compounds presents a mixed outlook. The formation of liquid crystal phases (mesophases) is highly dependent on molecular shape and intermolecular interactions. Generally, calamitic (rod-shaped) molecules are required to exhibit such properties.

Research on 4-n-alkoxy-3-halogenobenzoic acids has shown that the introduction of halogen substituents can influence mesomorphic character. While fluorine and chlorine substitution in the 3-position can still allow for the formation of liquid crystal phases, the presence of two chlorine atoms, as in 4-n-alkoxy-3,5-dichlorobenzoic acids, has been found to destroy the mesomorphism observed in the unsubstituted acids. researchgate.net This is attributed to the increased molecular breadth caused by the two chlorine atoms, which disrupts the necessary anisotropic packing. Given the structural similarity, it is plausible that derivatives of this compound may also not exhibit liquid crystalline behavior. However, the specific influence of the 4-fluoro substituent in combination with the 3,5-dichloro substitution pattern on mesophase behavior remains an open area for experimental exploration. rsc.orgresearchgate.netbeilstein-journals.org

Role in Supramolecular Chemistry: Self-Assembly and Non-Covalent Interactions

The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. nwhitegroup.com this compound possesses several functional groups capable of participating in such interactions, including hydrogen bonding (via the carboxylic acid), halogen bonding (via the chlorine atoms), and other electrostatic interactions involving the fluorine atom.

The carboxylic acid group is a well-established motif for forming robust hydrogen-bonded dimers and other self-assembled structures. Furthermore, the polarized chlorine and fluorine atoms can engage in directional halogen bonding and other non-covalent interactions, which are increasingly being utilized to direct the self-assembly of molecules into ordered architectures in the solid state. rsc.org The interplay of these various non-covalent forces could lead to the formation of interesting supramolecular structures such as tapes, sheets, or even more complex three-dimensional networks. The study of tripodal, facially polarized cyclohexane (B81311) building blocks highlights the potential of strategically functionalized molecules to form gels and bind anions through supramolecular interactions. mq.edu.aunih.govrsc.org

Utility as a Synthon for Agrochemicals or Specialty Chemicals

The most concrete evidence for the application of the 3,5-dichloro-4-fluorophenyl moiety lies in its use as a synthon, or building block, for the synthesis of agrochemicals and other specialty chemicals. sigmaaldrich.comossila.comsigmaaldrich.com A key example is the use of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone as an important intermediate in the preparation of pesticidally active isoxazoline-substituted benzamides. google.com This demonstrates the value of the 3,5-dichloro-4-fluorophenyl scaffold in constructing complex, biologically active molecules.

Furthermore, related compounds such as 3,5-dichloro-4-fluoronitrobenzene (B1581561) are recognized as important synthetic raw materials in chemical manufacturing. chemicalbook.com The reactivity of the aromatic ring, which can be further functionalized through nucleophilic aromatic substitution or other reactions, combined with the directing effects of the existing substituents, makes this compound a potentially valuable and versatile intermediate for organic synthesis. indiamart.comchemicalbook.com

Development as a Chemical Probe or Analytical Reagent in Research

Chemical probes are small molecules used to study biological systems and their processes. mq.edu.au The development of this compound as a chemical probe or analytical reagent is a plausible, though currently underexplored, application. Its utility in this area would stem from the unique combination of its functional groups.

Environmental Fate and Degradation Studies if Applicable to the Compound Class

Microbial Biodegradation Pathways in Environmental Systems

No studies were identified that investigate the microbial biodegradation of 3,5-Dichloro-4-fluorocinnamic acid. Research on analogous compounds, such as 4-fluorocinnamic acid, has shown that microorganisms can metabolize fluorinated aromatic acids, often initiating degradation through a β-oxidation mechanism of the acrylic acid side chain. researchgate.netnih.gov For instance, a consortium of Arthrobacter sp. and Ralstonia sp. has been shown to completely mineralize 4-fluorocinnamic acid. researchgate.netnih.gov The degradation of 4-fluorocinnamic acid by Arthrobacter sp. strain G1 proceeds via conversion to 4-fluorobenzoic acid, which is then further degraded by Ralstonia sp. strain H1 through a 4-fluorocatechol (B1207897) intermediate and an ortho-cleavage pathway. researchgate.netnih.gov However, the additional chlorine substituents on the aromatic ring of this compound would likely alter its bioavailability and the enzymatic pathways required for its degradation, making direct comparisons unreliable.

Photolytic and Hydrolytic Degradation Mechanisms in Aquatic Environments

Specific data on the photolytic and hydrolytic degradation of this compound in aquatic environments are not available. The potential for photodegradation would depend on the compound's ability to absorb light in the environmentally relevant UV spectrum (above 290 nm). nih.gov Halogenated aromatic compounds can undergo photodecomposition, but the rates and products are highly specific to the individual chemical structure and the conditions of the aquatic environment, such as pH. nih.gov Similarly, hydrolysis rates are dependent on the stability of the molecule in water, which can be influenced by the electronic effects of the halogen substituents. Without experimental data, the significance of these degradation pathways for this compound remains unknown.

Fate in Soil and Sediment Systems

There is no available research on the fate of this compound in soil and sediment systems. Key processes that determine the fate of organic compounds in these matrices include adsorption to organic matter and clay particles, leaching into groundwater, and degradation by soil microorganisms. epa.gov The persistence and mobility of halogenated organic compounds in soil are influenced by factors such as the soil's organic matter content, pH, and microbial activity. epa.govnih.gov The strong carbon-fluorine bond and the presence of chlorine atoms could contribute to the persistence of this compound, but this has not been experimentally verified. numberanalytics.com

Due to the lack of specific research, no data tables on the environmental fate of this compound can be generated.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating 3,5-Dichloro-4-fluorocinnamic acid from reaction mixtures, starting materials, and potential byproducts, as well as for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent methods used for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like cinnamic acid derivatives. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For this compound, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, often a mixture of water (frequently acidified with formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group) and an organic modifier like acetonitrile (B52724) or methanol.

The presence of the electron-withdrawing chlorine and fluorine atoms on the phenyl ring increases the hydrophobicity of the molecule compared to unsubstituted cinnamic acid, leading to a longer retention time on a reversed-phase column. The purity of a sample can be assessed by the presence of a single, sharp peak at a characteristic retention time, with the peak area being proportional to the concentration.

Table 1: Illustrative HPLC Parameters for the Analysis of Cinnamic Acid Derivatives

ParameterTypical Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Note: These are representative parameters and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of carboxylic acids like this compound, derivatization is often necessary to increase their volatility and thermal stability. A common derivatization reaction is esterification to form, for example, the methyl or ethyl ester.

The derivatized analyte is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The choice of column (e.g., a nonpolar or medium-polarity column) depends on the specific derivatives being analyzed. Flame Ionization Detection (FID) is a common detection method that provides high sensitivity.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the unambiguous identification and structural elucidation of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly useful for the analysis of this compound in complex matrices. After separation on the HPLC column, the eluent is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for cinnamic acid derivatives, typically operating in negative ion mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion.

The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For this compound (molecular weight 235.03 g/mol ), the primary ion observed in negative ESI mode would be at m/z 234. The characteristic isotopic pattern of the two chlorine atoms (approximately a 3:1 ratio for the M and M+2 peaks) would be a key identifier. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing further structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification of volatile and semi-volatile compounds. As with GC, this compound would likely require derivatization prior to analysis. The separated components from the GC column enter the mass spectrometer, where they are typically ionized by electron ionization (EI). EI is a high-energy ionization technique that results in extensive fragmentation. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a "molecular fingerprint" that can be compared to spectral libraries for identification.

Electrochemical Methods for Redox Behavior and Sensing Applications

Electrochemical methods can be employed to investigate the redox properties of this compound and for the development of electrochemical sensors. The electroactivity of cinnamic acid derivatives is generally associated with the phenyl ring and the acrylic acid side chain.

The oxidation of the cinnamic acid moiety can be studied using techniques like cyclic voltammetry. The presence of two electron-withdrawing chlorine atoms and a fluorine atom on the phenyl ring would be expected to make the oxidation of the aromatic ring more difficult (i.e., occur at a more positive potential) compared to unsubstituted cinnamic acid. Conversely, these substituents may influence the reduction of the double bond in the acrylic acid side chain.

While specific electrochemical sensing applications for this compound have not been widely reported, the general principles of electrochemistry suggest that it could be detected at a suitably modified electrode. The development of such a sensor would involve optimizing the electrode material and experimental conditions to achieve a sensitive and selective response.

Advanced Titrimetric and Gravimetric Analysis in Research Contexts

While modern instrumental methods have largely superseded classical techniques for routine analysis, advanced titrimetric and gravimetric methods still find application in research for high-precision assays and for the establishment of reference standards.

Advanced Titrimetric Analysis

For a carboxylic acid like this compound, potentiometric titration in a non-aqueous solvent is a highly accurate method for determining its purity. The poor solubility and weak acidity of such compounds in water can make aqueous titrations challenging. Titrating with a strong base, such as tetrabutylammonium (B224687) hydroxide, in a non-aqueous solvent like isopropanol (B130326) or acetonitrile, can provide a sharp and well-defined endpoint that can be detected potentiometrically. researchgate.net The endpoint corresponds to the stoichiometric neutralization of the carboxylic acid group.

Coulometric titration is another high-precision titrimetric method that could be applied. For instance, a method involving the coulometric generation of a titrant that reacts with the double bond of the acrylic acid side chain could be developed.

Gravimetric Analysis

Gravimetric analysis, which relies on the measurement of mass, can be a highly accurate method for the quantitative determination of an analyte. For this compound, a potential gravimetric method would involve its precipitation from a solution by reacting it with a specific reagent to form a stable, insoluble compound of known stoichiometry. After filtration, washing, drying, and weighing, the mass of the precipitate can be used to calculate the amount of the analyte in the original sample. The selection of a suitable precipitating agent that reacts selectively with the target compound would be a critical step in the development of such a method.

Future Research Directions and Emerging Avenues for 3,5 Dichloro 4 Fluorocinnamic Acid

Exploration of Novel, Sustainable Synthetic Routes and Catalytic Systems

The synthesis of 3,5-dichloro-4-fluorocinnamic acid is anticipated to be achievable through established methods for cinnamic acid preparation, such as the Knoevenagel, Perkin, and Heck reactions. Future research will likely focus on optimizing these routes for sustainability and efficiency.

The Knoevenagel condensation offers a versatile and environmentally benign approach. This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. longdom.org For the synthesis of this compound, the logical precursor would be 3,5-dichloro-4-fluorobenzaldehyde (B180449), reacted with malonic acid. scielo.brmdpi.com The Doebner modification of the Knoevenagel condensation, which utilizes pyridine (B92270) as a solvent and is followed by decarboxylation, is a particularly relevant pathway. longdom.orgresearchgate.net A general scheme for this pyridine-free synthesis is presented below. rsc.org

Reaction StepDescription
1. Carbanion Formation A base, such as piperidine (B6355638) or triethylamine, deprotonates malonic acid to form a reactive carbanion.
2. Condensation The carbanion acts as a nucleophile, attacking the carbonyl carbon of 3,5-dichloro-4-fluorobenzaldehyde.
3. Elimination The resulting intermediate undergoes dehydration to form the α,β-unsaturated product.
4. Decarboxylation Subsequent heating leads to the loss of carbon dioxide, yielding the final cinnamic acid derivative.

The Perkin reaction provides another classic route to cinnamic acids, involving the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. longdom.orglongdom.org In this case, 3,5-dichloro-4-fluorobenzaldehyde would be reacted with acetic anhydride and a suitable acetate (B1210297) salt. longdom.org

The Heck reaction , a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, represents a more modern and highly adaptable synthetic tool. nih.govodinity.com This reaction could potentially be employed by coupling a halo-substituted precursor, such as 3,5-dichloro-4-fluorobromobenzene, with acrylic acid in the presence of a palladium catalyst. google.com

Future research will likely explore the use of novel catalytic systems to enhance the sustainability of these synthetic routes. This includes the development of reusable solid-supported catalysts, phase-transfer catalysts, and the use of greener solvents to minimize environmental impact.

Deeper Mechanistic Understanding of Complex Chemical and Biological Transformations

The electron-withdrawing nature of the chlorine and fluorine atoms on the aromatic ring of this compound is expected to significantly influence its chemical reactivity and biological interactions.

The presence of these halogen substituents can impact the electronic properties of the entire molecule, including the double bond and the carboxylic acid group. This can affect its susceptibility to various chemical transformations, such as addition reactions, oxidations, and reductions. Future studies will likely focus on elucidating the mechanisms of these transformations, both computationally and experimentally.

From a biological perspective, halogenated compounds often exhibit enhanced bioactivity due to increased lipophilicity and altered metabolic stability. Cinnamic acid derivatives are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The specific substitution pattern of this compound may lead to novel or enhanced interactions with biological targets. Mechanistic studies could involve investigating its effects on specific enzymes or cellular pathways.

Integration into Advanced Functional Materials with Tailored Properties

Cinnamic acid and its derivatives are valuable building blocks for a variety of functional materials, primarily due to the photoreactive nature of the α,β-unsaturated carbonyl system. researchgate.net Upon exposure to UV light, cinnamate-containing polymers can undergo [2+2] cycloaddition reactions, leading to crosslinking. This property is the basis for their use as photoresists in various industrial applications. researchgate.netnih.gov

The incorporation of this compound into polymer backbones or as pendant groups could lead to the development of novel photoreactive materials with tailored properties. The halogen substituents may influence the photoreactivity, thermal stability, and solubility of the resulting polymers.

Furthermore, the rigid, rod-like structure of cinnamic acid derivatives makes them suitable for the design of liquid crystals. scielo.brresearchgate.net By attaching appropriate mesogenic groups, it is conceivable that this compound could be used to create novel liquid crystalline materials with unique phase behaviors and electro-optical properties.

Development of Highly Selective Chemical Probes for Biological Research

Fluorescent probes are indispensable tools in modern biological research, enabling the visualization and tracking of specific molecules and processes within living cells. nih.govresearchgate.net The design of such probes often involves a fluorophore and a recognition element that interacts with the target of interest.

Cinnamic acid derivatives, with their conjugated system, can serve as a scaffold for the development of fluorescent probes. The electronic properties of the aromatic ring can be tuned by the introduction of substituents, thereby modifying the fluorescence characteristics. The unique substitution pattern of this compound could be exploited to create probes with specific spectral properties.

Moreover, the cinnamic acid moiety can be functionalized to incorporate reactive groups that can selectively bind to specific enzymes or other biomolecules. nih.gov For instance, a suitably modified this compound derivative could be designed as an enzyme-activated probe, where the fluorescence is "turned on" upon enzymatic cleavage of a specific linker. raineslab.com

Expansion of Computational Models for Predictive Chemistry and Materials Design

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. Density Functional Theory (DFT) is a widely used method for studying the electronic structure, geometry, and reactivity of molecules. nih.govrsc.orgresearchgate.net

For this compound, DFT calculations can be employed to predict its optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential. nih.gov These calculations can provide insights into its reactivity, stability, and potential for intermolecular interactions. The electron-withdrawing effects of the halogen substituents are expected to lower the energy of the HOMO and LUMO, which can be correlated with its electronic and optical properties.

Quantitative Structure-Activity Relationship (QSAR) models are another valuable computational tool, particularly in drug discovery and toxicology. nih.govnih.govuestc.edu.cn By establishing a mathematical relationship between the structural features of a series of compounds and their biological activity, QSAR models can be used to predict the activity of new, untested molecules. researchgate.netuestc.edu.cn Future research could involve the synthesis of a library of derivatives of this compound and the development of QSAR models to predict their biological activities, such as antimicrobial or anticancer effects.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3,5-Dichloro-4-fluorocinnamic acid with high yield?

  • Methodological Answer : Synthesis can be optimized via halogenation of cinnamic acid precursors. Use fluorinated intermediates (e.g., 3,5-dichloro-4-fluorobenzonitrile ) as a starting point. Key parameters include:

  • Catalysts : Pd/C or CuCl₂ for selective halogenation.
  • Solvents : Polar aprotic solvents (DMF, DMSO) to enhance reaction kinetics.
  • Temperature : 80–100°C to balance reactivity and decomposition risks.
  • Monitoring : Track progress via TLC or HPLC .

Q. Which purification techniques are most effective for isolating this compound from reaction byproducts?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (8:2 ratio) for halogenated aromatic separation.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for high-purity isolation .

Q. How should researchers validate the purity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopy : Compare NMR (¹H/¹³C) peaks with PubChem data for analogous compounds (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid, MW 223.53 g/mol ).
  • Chromatography : HPLC retention time consistency (±0.1 min) under standardized conditions.
  • Elemental Analysis : Match experimental C/H/N/Cl/F percentages to theoretical values (±0.3% tolerance).

Advanced Research Questions

Q. How to resolve discrepancies in NMR spectra when assigning proton environments in this compound?

  • Methodological Answer :

  • 2D NMR : Use COSY to identify coupling networks and HSQC to correlate ¹H/¹³C signals. For example, distinguish aromatic protons using NOESY for spatial proximity analysis.
  • Crystallography : Refine X-ray diffraction data via SHELXL to confirm bond angles and substituent positions.
  • Reference Data : Cross-validate with fluorinated benzoic acid derivatives (e.g., 3,5-difluoro-2-hydroxybenzoic acid, InChI Key: GZPCNALAXFNOBT ).

Q. What strategies mitigate degradation of this compound under varying storage conditions?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent photolysis and hydrolysis.
  • pH Control : Buffer solutions (pH 6–7) minimize acid-catalyzed decomposition .

Q. How to address contradictions between computational simulations and experimental data in structural analysis?

  • Methodological Answer :

  • DFT Refinement : Re-optimize molecular geometries using B3LYP/6-311+G(d,p) basis sets, accounting for halogen bonding.
  • Crystallographic Validation : Compare simulated bond lengths/angles with SHELX-refined X-ray data (e.g., C-F bond = 1.34 Å ± 0.02 ).
  • Error Analysis : Quantify discrepancies using root-mean-square deviations (RMSD) and adjust solvent effect parameters in simulations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.